

Critical Aggregation Concentration (CAC) of FGFG Peptides

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Compound of Interest

Compound Name: *H-Phe-Gly-Phe-Gly-OH*

Cat. No.: *B12328190*

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Technical Guide & Protocol

Executive Summary

The Critical Aggregation Concentration (CAC) is the thermodynamic threshold at which amphiphilic peptides spontaneously transition from monomeric species into stable supramolecular assemblies (oligomers, fibrils, or hydrogels). For FGFG peptides (Phenylalanine-Glycine-Phenylalanine-Glycine) and their derivatives (e.g., Fmoc-FGFG), this parameter is the defining metric for their utility in drug delivery and tissue engineering.

Unlike the Critical Micelle Concentration (CMC) of surfactants, the CAC of FGFG peptides marks the onset of

-sheet rich amyloid-like assembly, driven primarily by

stacking of phenylalanine rings and backbone hydrogen bonding.

- Typical CAC Range: 0.1 mM – 5.0 mM (highly dependent on N-terminal capping and solvent ionic strength).
- Primary Driver: Hydrophobic effect and aromatic stacking.

- Key Application: Determining the minimum concentration required for stable drug encapsulation or hydrogelation.

Thermodynamics & Mechanism of Assembly

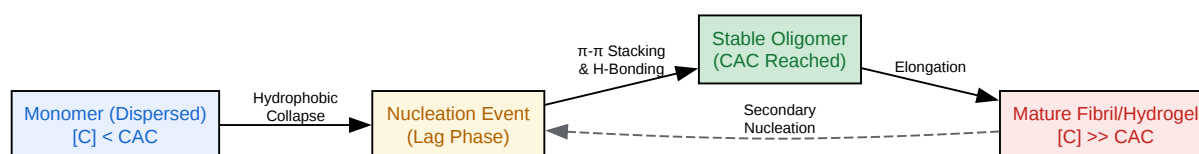
Understanding the causality of aggregation is prerequisite to measuring it. FGFG peptides do not assemble randomly; they follow a nucleation-dependent polymerization mechanism.

The Driving Forces

- Stacking (Enthalpic): The phenyl rings of the Phenylalanine (F) residues stack in a "T-shaped" or parallel-displaced geometry. This provides the directional specificity of the assembly.
- Hydrophobic Effect (Entropic): The release of structured water molecules surrounding the hydrophobic Phe residues upon aggregation drives the process entropically.
- Glycine Flexibility: The Glycine (G) residues act as spacers, preventing steric hindrance and allowing the backbone to adopt the planar geometry required for intermolecular hydrogen bonding (cross-structure).

Visualization of Assembly Pathway

The following diagram illustrates the transition from monomer to fibril, highlighting the critical threshold (CAC).



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Figure 1: Assembly pathway of FGFG peptides. The CAC represents the transition from the Monomer state to the Oligomer state.

Experimental Determination of CAC

Core Directive: Do not rely on a single method. The CAC of peptide systems is sensitive to the probe used. A "self-validating" protocol combines Fluorescence Spectroscopy (Pyrene) with Dynamic Light Scattering (DLS).

Method A: Pyrene Fluorescence (The Gold Standard)

Pyrene is a hydrophobic probe.^[1] Its fluorescence emission spectrum changes strictly based on the polarity of its environment.

- Monomeric Peptide Solution: Pyrene is in water (polar). Ratio is high (~1.6 - 1.8).
- Aggregated Peptide Solution: Pyrene partitions into the hydrophobic core of the peptide aggregate. Ratio drops significantly (~1.1 - 1.3).

Protocol:

- Stock Preparation: Dissolve FGFG peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to disrupt pre-existing aggregates. Evaporate HFIP to obtain a monomeric film.
- Rehydration: Dissolve the film in the target buffer (e.g., PBS, pH 7.4) to a high concentration (e.g., 10 mM). Sonicate for 30 seconds.
- Serial Dilution: Prepare 15 samples ranging from 0.001 mM to 10 mM.
- Probe Addition: Add Pyrene stock (in acetone/ethanol) to each sample to a final concentration of 0.5 μ M.
 - Critical Step: Ensure the organic solvent content is < 0.1% to avoid affecting assembly.
- Incubation: Incubate in the dark for 4 hours at room temperature (equilibrium is essential).
- Measurement:

- Excitation: 335 nm.
- Emission Scan: 350 nm – 450 nm.
- Record intensities at 373 nm () and 384 nm ().

Data Analysis: Plot the ratio

(y-axis) vs. $\log[\text{Peptide Concentration}]$ (x-axis). The CAC is the intersection point of the two linear regimes (the low-concentration plateau and the descending slope).

Method B: Thioflavin T (ThT) Assay (Amyloid Specific)

Since FGFG peptides form amyloid-like

-sheets, ThT fluorescence provides structural validation of the CAC.

- Mechanism: ThT fluorescence is quenched in water but enhances ~100-fold upon binding to -sheet grooves.
- Protocol: Similar dilution series as above. Add ThT (20 μM final). Measure Emission at 482 nm (Ex: 440 nm).
- Result: The CAC is the concentration where fluorescence intensity rises sharply above the baseline.

Method C: Dynamic Light Scattering (DLS)

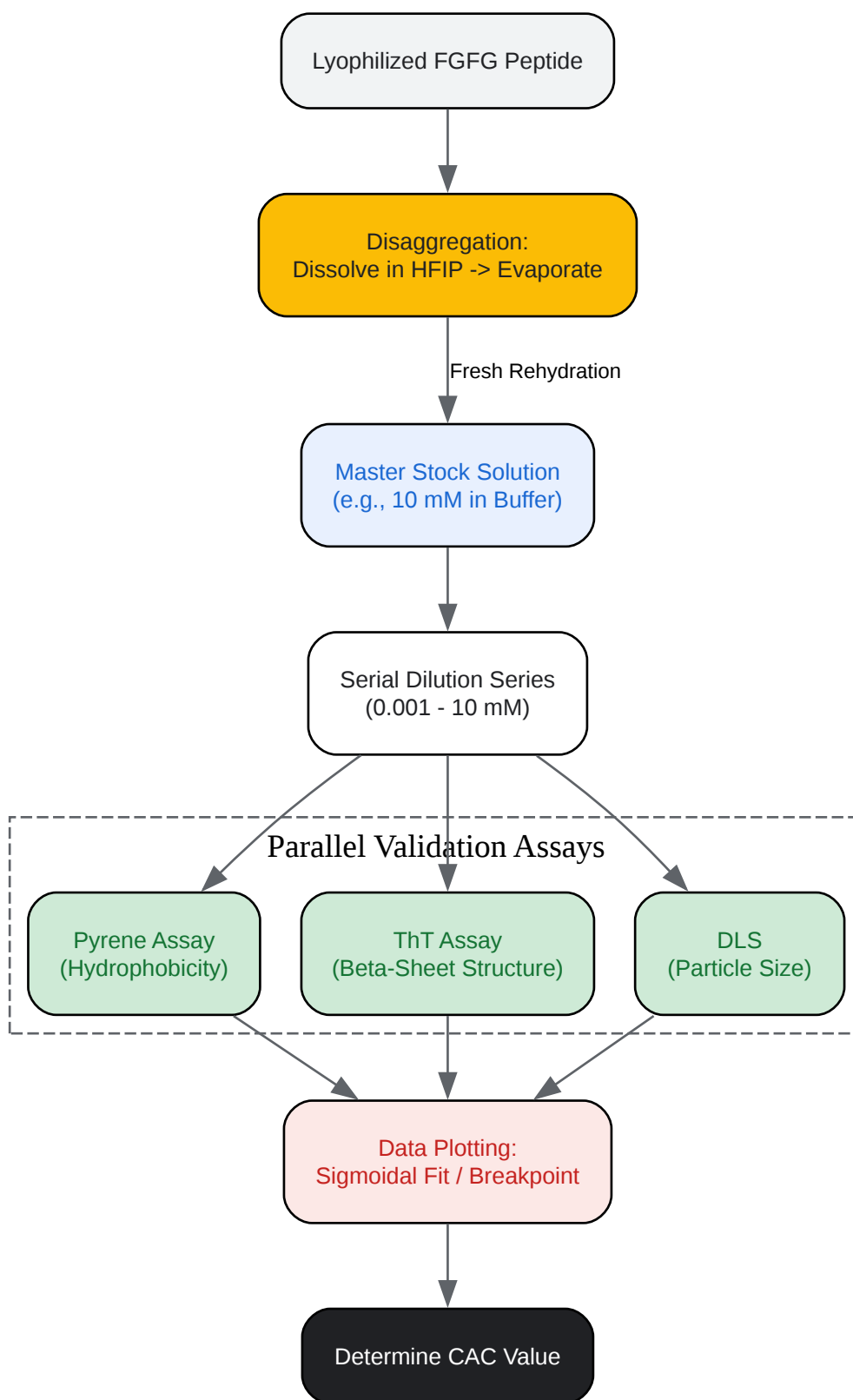
Use DLS to detect the hydrodynamic radius (

) change.

- Below CAC: Signal is weak; particles are < 2 nm (monomers).
- Above CAC: Signal intensity (Count Rate) increases exponentially; particles appear as 10–100 nm aggregates or larger fibrils.

Validated Workflow Diagram

This workflow ensures reproducibility and eliminates "false positives" from pre-aggregated stock solutions.



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Figure 2: Step-by-step experimental workflow for robust CAC determination.

Factors Influencing CAC

The CAC is not a fixed constant; it is a thermodynamic variable dependent on the environment.

Factor	Effect on CAC	Mechanistic Explanation
N-Terminal Capping	Decreases	Modifications like Fmoc or Acetyl groups increase hydrophobicity and provide additional stacking sites, stabilizing aggregates at lower concentrations.[2]
Ionic Strength	Decreases	High salt concentrations (e.g., PBS vs. Water) screen the terminal charges (C-terminus carboxylate), reducing electrostatic repulsion between monomers.[2]
pH	Variable	Near the peptide's pI (isoelectric point), net charge is zero, minimizing repulsion and lowering CAC.[2] For FGFG, acidic pH often promotes aggregation.
Temperature	Increases	Higher temperatures increase the kinetic energy of monomers, disrupting weak non-covalent interactions (, H-bonds) required for assembly.[2]

Applications in Drug Development

The CAC value dictates the formulation strategy:

- **Encapsulation Efficiency:** Hydrophobic drugs (e.g., Doxorubicin) must be loaded at peptide concentrations $>$ CAC. Below this, the peptide exists as monomers and cannot sequester the drug, leading to "burst release" or precipitation.
- **Hydrogel Stability:** For injectable hydrogels, the precursor solution is often kept just below the Critical Gelation Concentration (CGC), which is typically 2-3x higher than the CAC.
- **Toxicity:** Monomers and oligomers often have different cytotoxicity profiles. Determining the CAC helps in designing toxicity assays to distinguish between monomeric insertion and fibrillar stress.

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